

# Technical Guide: Methyl-13C Acetic Anhydride in Structural Biology & Drug Development

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## Compound of Interest

Compound Name: Acetic-2-13C acid, anhydride

CAS No.: 17830-01-2

Cat. No.: B6595059

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## Executive Summary

Methyl-13C labeled acetic anhydride (

, specifically the 2,2'-

isotopomer, is a high-value derivatization reagent used to introduce stable isotope tags into nucleophilic functional groups (hydroxyls, amines, thiols).[1] Unlike its carbonyl-labeled counterpart (used primarily for hyperpolarization studies), methyl-labeled acetic anhydride is the gold standard for quantitative NMR spectroscopy and metabolic flux analysis where aliphatic signal resolution is paramount.

This guide provides a technical breakdown of the supplier landscape, critical quality specifications, and a self-validating protocol for chemical acetylation, designed for researchers in drug discovery and structural elucidation.

## Part 1: Critical Technical Specifications

Before selecting a supplier, researchers must define the required isotopic topology. "Methyl-labeled" strictly refers to labeling at the C2 position of the acetyl group.

## 1.1 The Isotopomer Profile

- Chemical Name: Acetic anhydride-2,2'-

[2][3][4][5][6]

- Linear Formula: (

CO)

O[3]

- Molecular Weight: 104.07 g/mol (vs. 102.09 unlabeled)

- Target Enrichment:

99 atom %

[6][7]

- Chemical Purity:

98% (CP)

- Key Impurity: Acetic acid-2-

(Hydrolysis product)

## 1.2 Quality Criticality: The Hydrolysis Vector

The primary failure mode in

-acetylation experiments is the presence of hydrolyzed acetic acid.

- The Risk: Acetic anhydride is moisture-sensitive. Even trace water in the bottle converts the reagent to acetic acid.
- Impact: Acetic acid is a much weaker electrophile. Using hydrolyzed reagent leads to incomplete derivatization and introduces interfering NMR signals (Acetic acid methyl ppm vs. Anhydride methyl

ppm).

## Part 2: Supplier Landscape & Sourcing Strategy

The market for stable isotopes is consolidated. The following suppliers are validated sources for high-enrichment Methyl-13C acetic anhydride.

Table 1: Comparative Supplier Analysis

Supplier	Product Code	Enrichment	CAS No. (Labeled)	Packaging Options	Notes
Cambridge Isotope Laboratories (CIL)	CLM-1160	99%	17830-01-2	0.5g, 1g, 5g	Preferred Source. Industry standard for isotopic purity.[6] High stock reliability.
Sigma-Aldrich (Merck)	487848	99%	98006-45-2*	250mg, 1g	Good availability through global distribution. Note: Cites different CAS registry but same molecule.
Isotec (Sigma)	(See above)	99%	98006-45-2	Custom	Bulk synthesis division of Sigma. Best for kg-scale GMP requirements.
Eurisotop	CLM-1160	99%	17830-01-2	Varies	Major European distributor for CIL products.

“

*Sourcing Insight: While Sigma and CIL are the primary manufacturers, the CAS number discrepancy (17830-01-2 vs 98006-45-2) is a registry artifact; both refer to the 2,2'-*

*isotopomer. Always verify the structure (*

*) explicitly in the Certificate of Analysis (CoA) to avoid purchasing the 1,1' (carbonyl) labeled version.*

## Part 3: Experimental Application (The "How-To")

### 3.1 Core Workflow: Quantitative Derivatization for NMR

This protocol utilizes Methyl-13C acetic anhydride to determine the number of exchangeable protons (alcohols/amines) in a complex natural product or drug metabolite.

Mechanism: Nucleophilic Acyl Substitution. Reagents:

- Substrate (Dry, ~5-10 mg)
- Methyl-13C Acetic Anhydride (1.5 - 5.0 equivalents per site)
- Pyridine-d5 (Solvent/Base) or DMAP (Catalyst)

Protocol:

- Drying: Lyophilize the substrate to remove trace water.
- Dissolution: Dissolve substrate in 0.6 mL Pyridine-d5 in an NMR tube.
- Reference Scan: Acquire a baseline

NMR spectrum.

- Addition: Add Methyl-13C Acetic Anhydride (via syringe through septum).

- Reaction: Allow to react at RT for 30-60 mins (monitor via NMR).

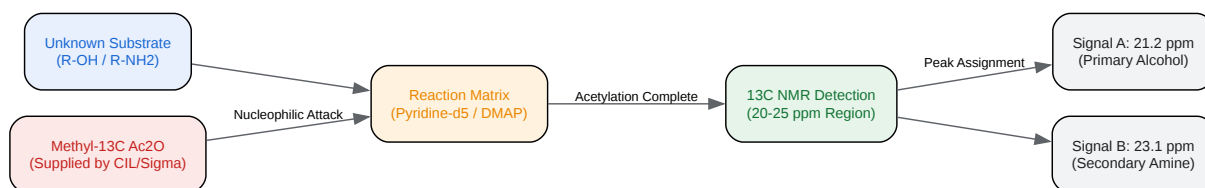
- Detection: Acquire

NMR (inverse gated decoupling for quantification).

Data Interpretation:

- Signal: You will observe intense singlets in the 20.0 – 24.0 ppm range.
- Counting: The number of distinct -methyl peaks corresponds to the number of chemically distinct acetylated sites.
- Chemical Shift Logic:
  - O-Acetyl (Alcohols):  
~ 21.0 - 22.0 ppm
  - N-Acetyl (Amines):  
~ 22.5 - 23.5 ppm
  - S-Acetyl (Thiols):  
~ 30.0 ppm (distinctly downfield)

### 3.2 Visualization: The Acetylation Logic Flow



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Figure 1: Logical flow of the Methyl-<sup>13</sup>C acetylation experiment for structural elucidation.

## Part 4: Handling, Storage & Self-Validation

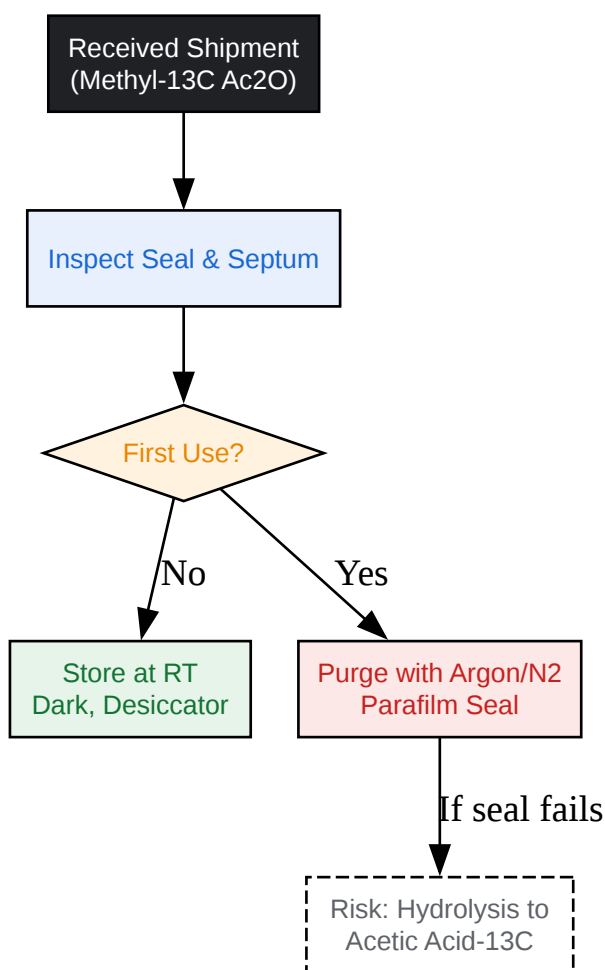
To ensure scientific integrity, you must treat the reagent as a dynamic system that degrades over time.

### 4.1 The Self-Validating QC Protocol

Before using a stored bottle of Methyl-<sup>13</sup>C acetic anhydride for a critical experiment, perform this 5-minute check:

- Take an Aliquot: Withdraw 10 L of the reagent under inert gas.
- Dilute: Mix with 0.5 mL .
- Run <sup>1</sup>H NMR:
  - Pass Criteria: A sharp singlet at 2.20 ppm (Anhydride methyl).
  - Fail Criteria: Appearance of a singlet at 2.10 ppm (Acetic acid methyl) exceeding 5% integral intensity.
  - Action: If Acid > 5%, redistill or add excess reagent to compensate, but beware of pH changes.

### 4.2 Storage Decision Matrix



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Figure 2: Storage decision matrix to prevent isotopic reagent degradation.

## References

- Cambridge Isotope Laboratories. Acetic anhydride (2,2'-13C2, 99%) Product Specification.[2][4][6] CIL Catalog. [Link](#)
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- Fesik, S. W. (1993). NMR structure-based drug design.[8] Journal of Biomolecular NMR, 3(3), 261-269. (Contextualizing isotopic labeling in FBDD).

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## Sources

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- [3. Acetic anhydride-2,2 -13C2 13C 99atom 98006-45-2 \[sigmaaldrich.com\]](#)
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